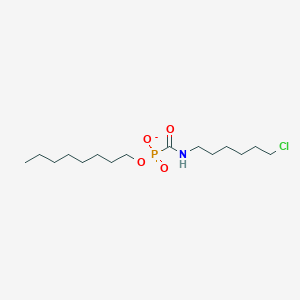
6-Ethyl-2,5-diphenyl-6H-1,3,4-thiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-2,5-diphenyl-6H-1,3,4-thiadiazine is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. This compound is part of the thiadiazine family, which is known for its diverse biological and pharmacological activities. Thiadiazines are of significant interest in medicinal chemistry due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2,5-diphenyl-6H-1,3,4-thiadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2,5-diphenyl-6H-1,3,4-thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
6-Ethyl-2,5-diphenyl-6H-1,3,4-thiadiazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 6-Ethyl-2,5-diphenyl-6H-1,3,4-thiadiazine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the type of activity being investigated .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines
Uniqueness
6-Ethyl-2,5-diphenyl-6H-1,3,4-thiadiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiadiazines, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities .
Properties
CAS No. |
62625-71-2 |
|---|---|
Molecular Formula |
C17H16N2S |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
6-ethyl-2,5-diphenyl-6H-1,3,4-thiadiazine |
InChI |
InChI=1S/C17H16N2S/c1-2-15-16(13-9-5-3-6-10-13)18-19-17(20-15)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |
InChI Key |
CZPKKSBXGANAKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=NN=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3,5-Heptanedione, 4-[8-(2-chloro-4-methoxyphenoxy)octyl]-](/img/structure/B14532364.png)
![4-[(4-Ethoxyphenyl)methoxy]benzoyl chloride](/img/structure/B14532368.png)
![N-methyl-3-[2-(1-phenylethyl)phenoxy]propan-1-amine;hydrochloride](/img/structure/B14532376.png)
![5-[2-(2-Hydroxyethoxy)ethoxy]-5-oxopentanoate](/img/structure/B14532379.png)




![3-[3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14532433.png)

